molecular formula C17H18N2O4S B2883490 Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate CAS No. 896296-22-3

Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate

Cat. No. B2883490
CAS RN: 896296-22-3
M. Wt: 346.4
InChI Key: FXOLSHBLOJTHLY-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, catalytic protodeboronation of alkyl boronic esters has been reported . This reaction utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Activity and Docking Study

Research has highlighted the synthesis of novel compounds with significant antimicrobial activities. For instance, compounds synthesized from starting materials like dimethylamino derivatives were evaluated for their antibacterial and antifungal properties against a range of microorganisms, displaying potent activities that surpass reference drugs in some cases. This study also included molecular docking within the active site of dihydropteroate synthase, showing that these synthesized compounds could align and bind similarly to known ligands, suggesting a mechanism of action (Ghorab et al., 2017).

Synthesis and Physical Properties

Another study focused on the synthesis and analysis of dimethylated analogs of certain compounds, highlighting the impact of methyl groups on molecular structure and properties. This research provides insights into how modifications like methyl groups can influence the nonplanarity of compounds and affect their enantiomers, with potential implications for their biological activities (Lakshman et al., 2000).

Electropolymerization and Electrocopolymerization

The study of electropolymerization and electrocopolymerization of aromatic pyrrole derivatives, including those with methyl groups, explores their application in improving the properties of polymerized layers. This research is pivotal for the development of materials with enhanced smoothness, homogeneity, and electrical properties, which are critical for various technological applications (Schneider et al., 2017).

Tyrosinase Inhibitors and Molecular Docking

A study on biphenyl ester derivatives as tyrosinase inhibitors presents the synthesis and evaluation of these compounds for their potential in treating conditions like hyperpigmentation. Molecular docking studies further confirmed their inhibitory effects, offering a foundation for developing new therapeutic agents (Kwong et al., 2017).

Future Directions

Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 4-[[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-9-10(2)24-16(13(9)15(21)18-3)19-14(20)11-5-7-12(8-6-11)17(22)23-4/h5-8H,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOLSHBLOJTHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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